molecular formula C4H6IN3O2 B1471115 6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione CAS No. 1785759-52-5

6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione

Cat. No. B1471115
CAS RN: 1785759-52-5
M. Wt: 255.01 g/mol
InChI Key: XDNVTMUISKGSDB-UHFFFAOYSA-N
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Description

6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione, also known as 6-AID, is an organic compound belonging to the dihydropyrimidine family. It is a heterocyclic compound composed of a pyrimidine ring and an aminocyclohexane ring, with an iodine atom in the 5-position of the pyrimidine ring. 6-AID is a versatile compound that has been widely studied in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods for constructing substituted pyrimidines, pyrido[2,3-d]pyrimidines, and pyrimido[4,5-d]pyrimidinones starting from uracil derivatives, including 6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione analogs. These methodologies involve reactions with primary amines, formaldehyde, or aromatic aldehydes, leading to diverse heterocyclic frameworks that are of interest due to their biological properties (Hamama et al., 2012), (Tsupak et al., 2003). These compounds have potential applications in drug discovery and development due to their structural similarity to biological molecules.

Supramolecular Chemistry

In supramolecular chemistry, novel pyrimidine derivatives have been synthesized and investigated for their ability to form hydrogen-bonded supramolecular assemblies. These studies focus on the design and synthesis of molecules with specific binding sites that can self-assemble into complex structures. For instance, the dihydropyrimidine-2,4-(1H,3H)-dione functionality has been explored as a module for novel crown-containing hydrogen-bonded supramolecular assemblies, demonstrating the utility of these derivatives in constructing complex molecular architectures (Fonari et al., 2004).

Materials Science

In materials science, the structural and electronic properties of pyrimidine derivatives have been characterized using various spectroscopic techniques and computational methods. These studies provide insights into the reactivity, molecular conformation, and potential applications of these compounds in materials science. For example, molecular conformational analysis, vibrational spectral analysis, and computational studies have been conducted to understand the properties of specific pyrimidine derivatives, which could inform their use in the development of new materials (Al-Omary et al., 2017).

properties

IUPAC Name

6-amino-5-iodo-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6IN3O2/c5-1-2(6)7-4(10)8-3(1)9/h1-2H,6H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNVTMUISKGSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(NC(=O)NC1=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione

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